N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide
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Overview
Description
N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a sulfonamide group, a diazenyl linkage, and a piperidine ring, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the sulfonamide precursor. The key steps include:
Formation of the Sulfonamide Group: This is usually achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Diazenyl Linkage: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with a piperidine derivative.
Methylation: The final step involves methylation of the nitrogen atoms to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine, using reagents like hydrogen gas and a metal catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the diazenyl linkage can participate in redox reactions, affecting cellular processes. The piperidine ring may enhance the compound’s binding affinity to biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide: Lacks the dimethyl groups, which may affect its reactivity and binding properties.
2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide: Contains only one methyl group, potentially altering its chemical behavior.
N,2-Dimethyl-N-phenyl-5-[(E)-(morpholin-1-yl)diazenyl]benzene-1-sulfonamide: Substitutes the piperidine ring with a morpholine ring, which can change its interaction with biological targets.
Uniqueness
N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
50355-21-0 |
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Molecular Formula |
C19H24N4O2S |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N,2-dimethyl-N-phenyl-5-(piperidin-1-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C19H24N4O2S/c1-16-11-12-17(20-21-23-13-7-4-8-14-23)15-19(16)26(24,25)22(2)18-9-5-3-6-10-18/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 |
InChI Key |
BFCIACBYZMQNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NN2CCCCC2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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